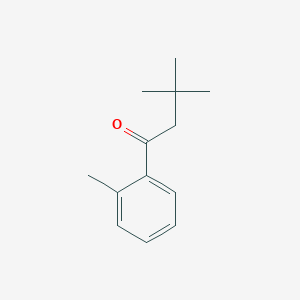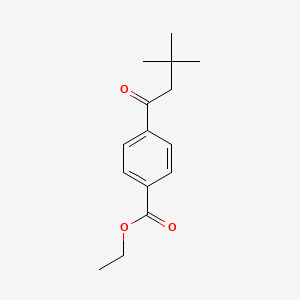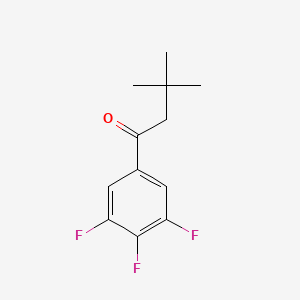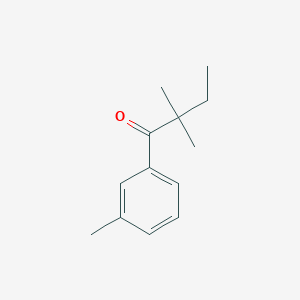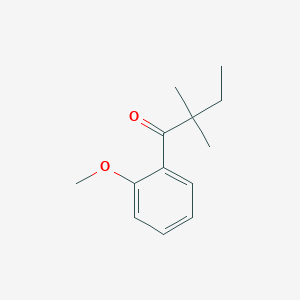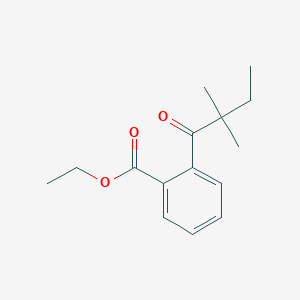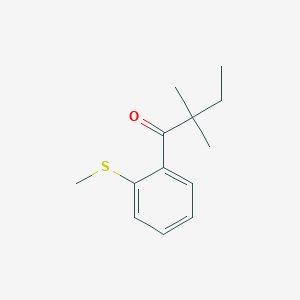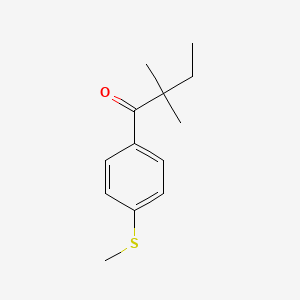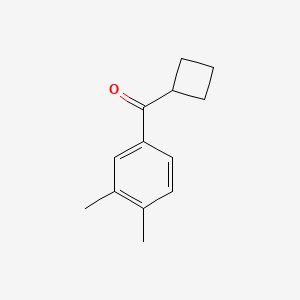
Cyclobutyl 3,4-dimethylphenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 3,4-dimethylphenyl ketone is a heterocyclic organic compound that belongs to the ketone family. It has a molecular weight of 188.27 .
Molecular Structure Analysis
The molecular formula of Cyclobutyl 3,4-dimethylphenyl ketone is C13H16O . The InChI code is 1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
Cyclobutyl 3,4-dimethylphenyl ketone has a molecular weight of 188.27 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Cyclobutyl 3,4-dimethylphenyl ketone, through its derivatives and related compounds, plays a significant role in polymer science. For instance, the synthesis of 3,5-dimethylphenyl methacrylate by reacting 3,5-dimethylphenol with methacryloyl chloride demonstrates the chemical versatility of similar ketones. This process involves homopolymerization and copolymerization with glycidyl methacrylate, showcasing their potential in creating polymers with desirable physical properties such as specific glass transition temperatures and solubility in various solvents (Vijayanand et al., 2002). Additionally, the thermochemical analysis of ketene dimers and related structures emphasizes the importance of such compounds in understanding polymer stability and reactivity (Morales & Martínez, 2009).
Catalysis and Organic Synthesis
In organic synthesis, cyclobutyl derivatives serve as crucial intermediates. A study on the GaCl3-catalyzed [4+1] cycloaddition of α,β-unsaturated ketone and 2,6-dimethylphenyl isocyanide leading to unsaturated γ-lactone derivatives illustrates the compound's role in facilitating complex reactions (Wu, Xu, & Xie, 2005). Furthermore, the catalysis of dehydrogenative silylation of ketones, producing silyl enol ethers, showcases the application of cyclobutyl-related compounds in creating valuable chemical entities (Ozawa et al., 2001).
Chemical Stability and Reactivity Studies
Research on the stability and reactivity of ketones, particularly those with cyclobutyl groups, provides insight into their electrophilic characteristics. Studies focusing on NMR parameters of cyclobutenones and benzocyclobutenones offer valuable information on the low electrophilicity of these compounds' carbonyl groups, crucial for understanding their behavior in various chemical contexts (Frimer, Sharon, & Gottlieb, 2003).
Acetalization Reactions
The synthesis of dimethyl acetals of carbonyl compounds, such as ketones, highlights the use of cyclobutyl 3,4-dimethylphenyl ketone derivatives in producing acetals. This synthesis, facilitated by solid acid catalysts, underlines the compound's applicability in creating structures important for fragrance and flavor industries (Thomas, Prathapan, & Sugunan, 2005).
Eigenschaften
IUPAC Name |
cyclobutyl-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-6-7-12(8-10(9)2)13(14)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJOQYCUFPVCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642532 |
Source


|
| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3,4-dimethylphenyl ketone | |
CAS RN |
898790-76-6 |
Source


|
| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl(3,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


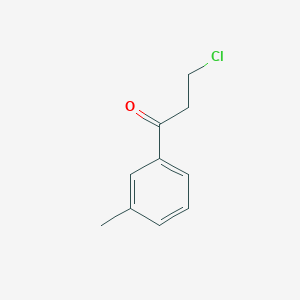
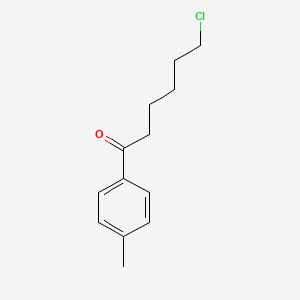
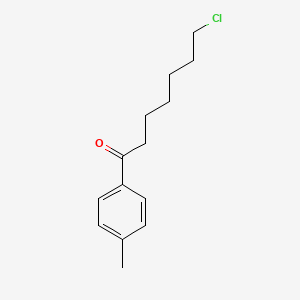
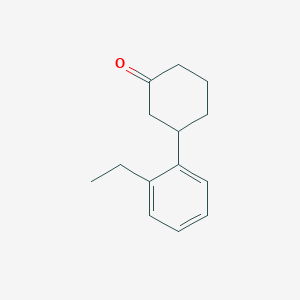
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
